methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate
Overview
Description
Scientific Research Applications
3. FDA-Approved Trifluoromethyl Group-Containing Drugs
- Application Summary: Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years. This group is found in more than 50 percent of the best-selling drug molecules approved by the FDA .
- Methods: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Results: The review summarized the trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years .
4. Advances in the Development of Trifluoromethoxylation Reagents
- Application Summary: This review provides a short summary of the traditional methods for synthesis of CF3-O-containing compounds, followed by a critical overview of known trifluoromethoxylation reagents .
- Methods: The review focuses on the preparation, synthetic generality and limitations of known trifluoromethoxylation reagents .
- Results: The review provides a critical overview of known trifluoromethoxylation reagents, focusing on their preparation, synthetic generality and limitations .
Future Directions
The trifluoromethoxy group is finding increased utility in bioactives and is becoming more and more important in both agrochemical research and pharmaceutical chemistry . Therefore, it can be expected that the research and development of compounds like “methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate” will continue to be a significant area of interest in the future .
properties
IUPAC Name |
methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3/c1-17-9(16)8-6-4-5(18-10(11,12)13)2-3-7(6)14-15-8/h2-4H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLZQYVEOWEKLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670615 | |
Record name | Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate | |
CAS RN |
932041-12-8 | |
Record name | Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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